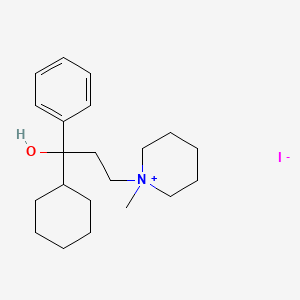![molecular formula C21H22N4O6S B15196477 2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Raltitrexed is a chemotherapy drug used primarily in the treatment of advanced colorectal cancer. It is a folate analog and functions as a thymidylate synthase inhibitor. By inhibiting this enzyme, Raltitrexed disrupts DNA synthesis, leading to cell death. It is marketed under the brand name Tomudex and was developed by AstraZeneca .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Raltitrexed involves several steps. One common method includes the alkaline hydrolysis of N-[(5-[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]formyl]-2-thienyl)formyl]-L-glutamic acid diethyl ester in the presence of an alcoholic solvent. The reaction mixture is then filtered to remove insoluble substances, followed by extraction with an organic solvent. The pH of the aqueous layer is adjusted to 6-7 to precipitate a small amount of viscous solid, which is stirred for 1-3 hours. After complete solidification, the pH is adjusted to 2-3 to precipitate the product. The crude product is dissolved in an organic solvent, filtered to remove insoluble substances, and crystallized to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The method described above is suitable for industrial-scale production due to its simplicity and efficiency .
化学反応の分析
Types of Reactions
Raltitrexed undergoes various chemical reactions, including:
Oxidation: Raltitrexed can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for Raltitrexed.
Substitution: Raltitrexed can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted Raltitrexed analogs .
科学的研究の応用
Raltitrexed has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying folate analogs and their interactions with enzymes.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
作用機序
Raltitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. It is transported into cells via a reduced folate carrier and undergoes extensive polyglutamation, which enhances its inhibitory power and duration. By inhibiting thymidylate synthase, Raltitrexed prevents the formation of thymidine triphosphate, a nucleotide required for DNA synthesis. This leads to DNA fragmentation and cell death .
類似化合物との比較
Raltitrexed is often compared with other folate analogs and thymidylate synthase inhibitors, such as:
Methotrexate: Another folate analog used in chemotherapy, but with a broader range of applications including rheumatoid arthritis.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pralatrexate: Primarily used for the treatment of peripheral T-cell lymphoma.
Raltitrexed is unique in its specific inhibition of thymidylate synthase and its extensive polyglutamation, which enhances its potency and duration of action .
特性
分子式 |
C21H22N4O6S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(2R)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m1/s1 |
InChIキー |
IVTVGDXNLFLDRM-OAHLLOKOSA-N |
異性体SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)N1 |
正規SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


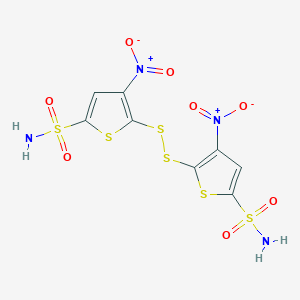
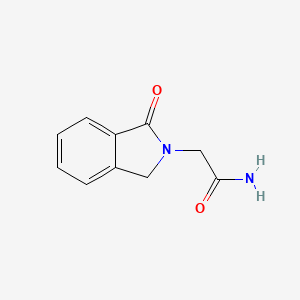
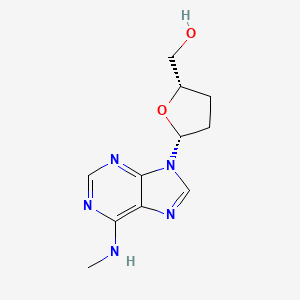

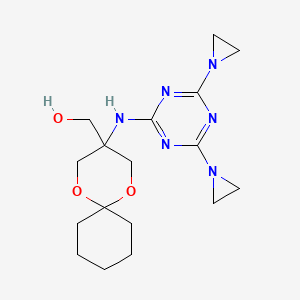
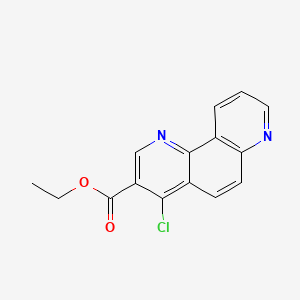
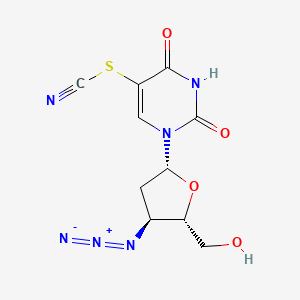
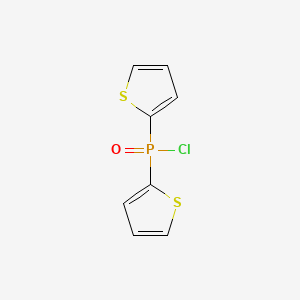
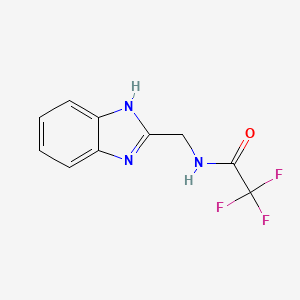
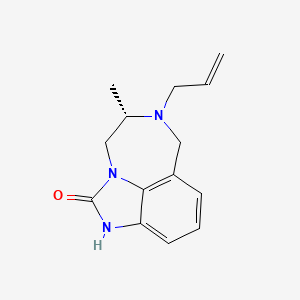
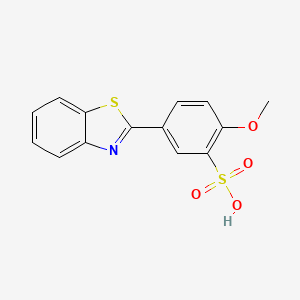
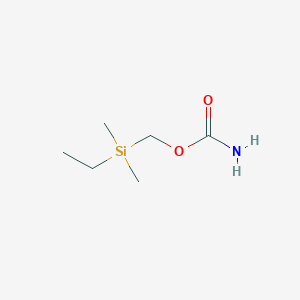
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
